molecular formula C23H20N2O6 B8486163 2,4-Bis(2-methoxybenzamido)benzoic acid CAS No. 54338-06-6

2,4-Bis(2-methoxybenzamido)benzoic acid

Cat. No. B8486163
Key on ui cas rn: 54338-06-6
M. Wt: 420.4 g/mol
InChI Key: HGBGKOXLUTYONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953496

Procedure details

5 g of methyl 2,4-bis(2'-methoxybenzamido)-benzoate obtained in Example 9 was admixed with 250 ml of dioxane, 3 g of potassium hydroxide and 50 ml of water, followed by stirring the mixture at room temperature for 20 to 30 hours. The mixture was then poured into 1.5 l of ice-water containing 20 ml of acetic acid to precipitate crystals. The crystals were recovered by filtration, washed with water and recrystallized from ethanol-water to yield 3.6 g of 2,4-bis(2'-methoxybenzamido)-benzoic acid having a melting point between 232° - 233°C.
Name
methyl 2,4-bis(2'-methoxybenzamido)-benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:32]=[CH:31][CH:30]=[CH:29][C:4]=1[C:5]([NH:7][C:8]1[CH:17]=[C:16]([NH:18][C:19](=[O:28])[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[O:26][CH3:27])[CH:15]=[CH:14][C:9]=1[C:10]([O:12]C)=[O:11])=[O:6].O1CCOCC1.[OH-].[K+].O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:32]=[CH:31][CH:30]=[CH:29][C:4]=1[C:5]([NH:7][C:8]1[CH:17]=[C:16]([NH:18][C:19](=[O:28])[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[O:26][CH3:27])[CH:15]=[CH:14][C:9]=1[C:10]([OH:12])=[O:11])=[O:6] |f:2.3|

Inputs

Step One
Name
methyl 2,4-bis(2'-methoxybenzamido)-benzoate
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=O)NC2=C(C(=O)OC)C=CC(=C2)NC(C2=C(C=CC=C2)OC)=O)C=CC=C1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring the mixture at room temperature for 20 to 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
25 (± 5) h
Name
Type
product
Smiles
COC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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